![molecular formula C16H14F3N3O4 B13167080 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13167080.png)
4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopropyl ring, and a pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclopropyl ring formation: This can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Benzyloxycarbonyl protection:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand its interaction with biological molecules, which can provide insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl ring can provide rigidity and influence the overall conformation of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(methyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(chloromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid makes it unique compared to similar compounds. The trifluoromethyl group can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Propriétés
Formule moléculaire |
C16H14F3N3O4 |
|---|---|
Poids moléculaire |
369.29 g/mol |
Nom IUPAC |
2-cyclopropyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H14F3N3O4/c17-16(18,19)13-11(12(14(23)24)22(21-13)10-6-7-10)20-15(25)26-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,20,25)(H,23,24) |
Clé InChI |
FFFMKIRAZXPXHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=C(C(=N2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


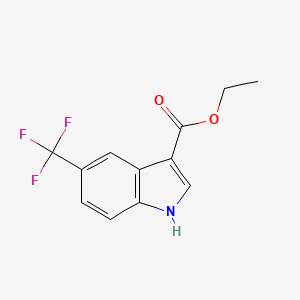
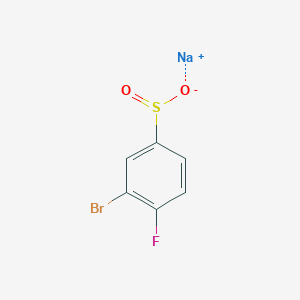
![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
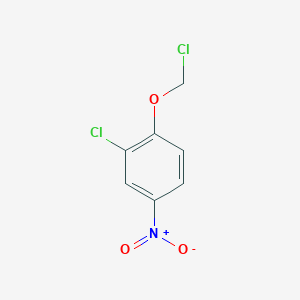
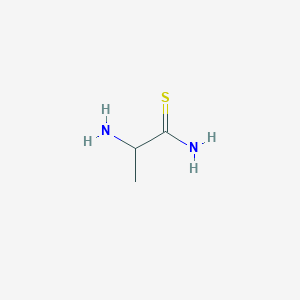
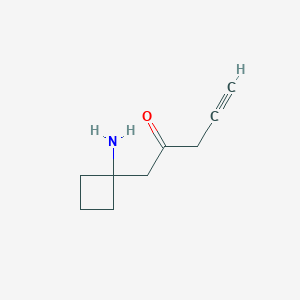

![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)



![3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione](/img/structure/B13167075.png)
